

# An In-depth Technical Guide to the Chemical Properties of Ethylcyclobutane

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## Compound of Interest

Compound Name: *Ethylcyclobutane*

Cat. No.: *B8812579*

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## Introduction

**Ethylcyclobutane** is a cycloalkane with the chemical formula C<sub>6</sub>H<sub>12</sub>. As a saturated hydrocarbon, it is a colorless and flammable liquid at room temperature. This technical guide provides a comprehensive overview of the core chemical and physical properties of **ethylcyclobutane**, detailed experimental protocols for their determination, and a discussion of its characteristic chemical reactions. The information presented is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical and Physical Properties

The fundamental physicochemical properties of **ethylcyclobutane** are summarized in the tables below. These values have been compiled from various reputable sources and provide a basis for understanding the behavior of this compound in different experimental and industrial settings.

## General and Physical Properties

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub>	-	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	84.16	g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Density	0.7284 - 0.775	g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	70.7 - 71	°C	
Melting Point	-142.9 to -142.75	°C	<a href="#">[1]</a>
Vapor Pressure	139	mmHg at 25°C	<a href="#">[1]</a>
Refractive Index	1.425	-	<a href="#">[1]</a>
Physical Description	Colorless liquid	-	<a href="#">[3]</a>

## Thermochemical and Solubility Properties

Property	Value	Unit	Source(s)
Standard Enthalpy of Combustion (liquid)	-4017.1 ± 0.67	kJ/mol	<a href="#">[4]</a>
Enthalpy of Formation (liquid)	-58.95 ± 0.75	kJ/mol	<a href="#">[4]</a>
Octanol-Water Partition Coefficient (LogP)	2.19650 - 3	-	<a href="#">[1]</a> <a href="#">[3]</a>
Water Solubility	Slightly soluble	-	
Solubility in Organic Solvents	Soluble in non-polar solvents	-	

## Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical and chemical properties of **ethylcyclobutane**.

## Determination of Boiling Point

The boiling point of **ethylcyclobutane** can be determined using a distillation or reflux method. A small sample (approximately 5 mL) is heated in a flask with boiling chips. A thermometer is placed in the vapor phase above the liquid. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

## Determination of Melting Point

Given that **ethylcyclobutane** is a liquid at room temperature with a very low melting point, this property would be determined using a cryostat. The sample would be cooled until it solidifies, and then slowly warmed. The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded to give the melting point range.

## Determination of Density

The density of liquid **ethylcyclobutane** can be determined by measuring the mass of a known volume. A calibrated pycnometer or a graduated cylinder and a precise balance are used. The mass of the empty container is measured, then the container is filled with a known volume of **ethylcyclobutane** and weighed again. The density is calculated by dividing the mass of the liquid by its volume.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of **ethylcyclobutane**. A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of **ethylcyclobutane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of **ethylcyclobutane**. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in an NMR tube. The sample is then subjected to a strong magnetic field

and radiofrequency pulses. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

## Infrared (IR) Spectroscopy

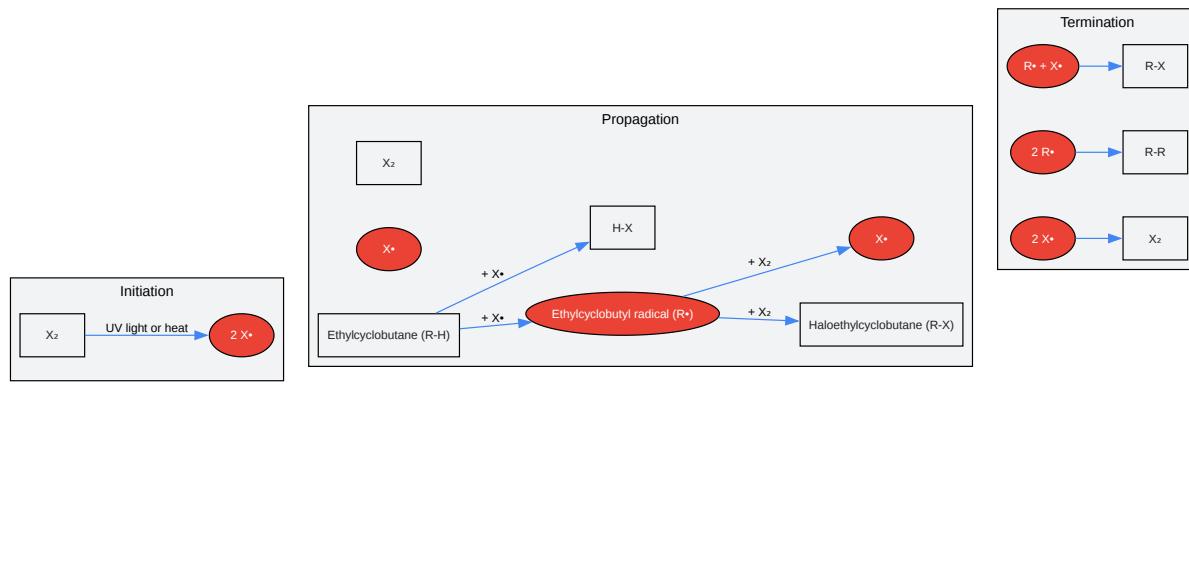
IR spectroscopy is used to identify the functional groups present in a molecule. A drop of liquid **ethylcyclobutane** is placed between two salt plates (e.g., NaCl) to form a thin film. The sample is then exposed to infrared radiation, and the absorption of specific frequencies is measured. The resulting spectrum will show characteristic absorption bands for C-H and C-C single bonds, consistent with the structure of an alkane.

## Chemical Reactions and Pathways

As a cycloalkane, **ethylcyclobutane** undergoes reactions typical of saturated hydrocarbons, such as free-radical substitution and thermal decomposition. It is not known to be involved in biological signaling pathways.

## Free-Radical Halogenation

**Ethylcyclobutane** can undergo free-radical halogenation in the presence of a halogen (e.g., Cl<sub>2</sub> or Br<sub>2</sub>) and UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. This reaction typically results in a mixture of halogenated products.

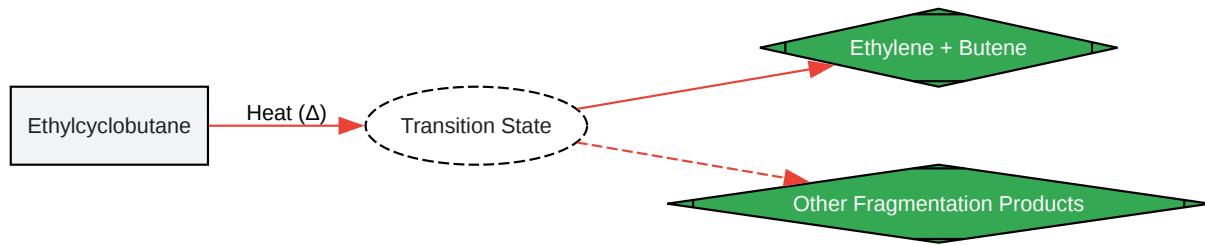


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Caption: Free-radical halogenation mechanism of **ethylcyclobutane**.

## Thermal Decomposition (Pyrolysis)

When subjected to high temperatures, **ethylcyclobutane** can undergo thermal decomposition, or pyrolysis. The strained cyclobutane ring can cleave to form smaller, more stable molecules. The primary decomposition pathway for cyclobutanes is typically a concerted, non-radical cleavage to form two ethylene molecules. For **ethylcyclobutane**, other fragmentation patterns are also possible.

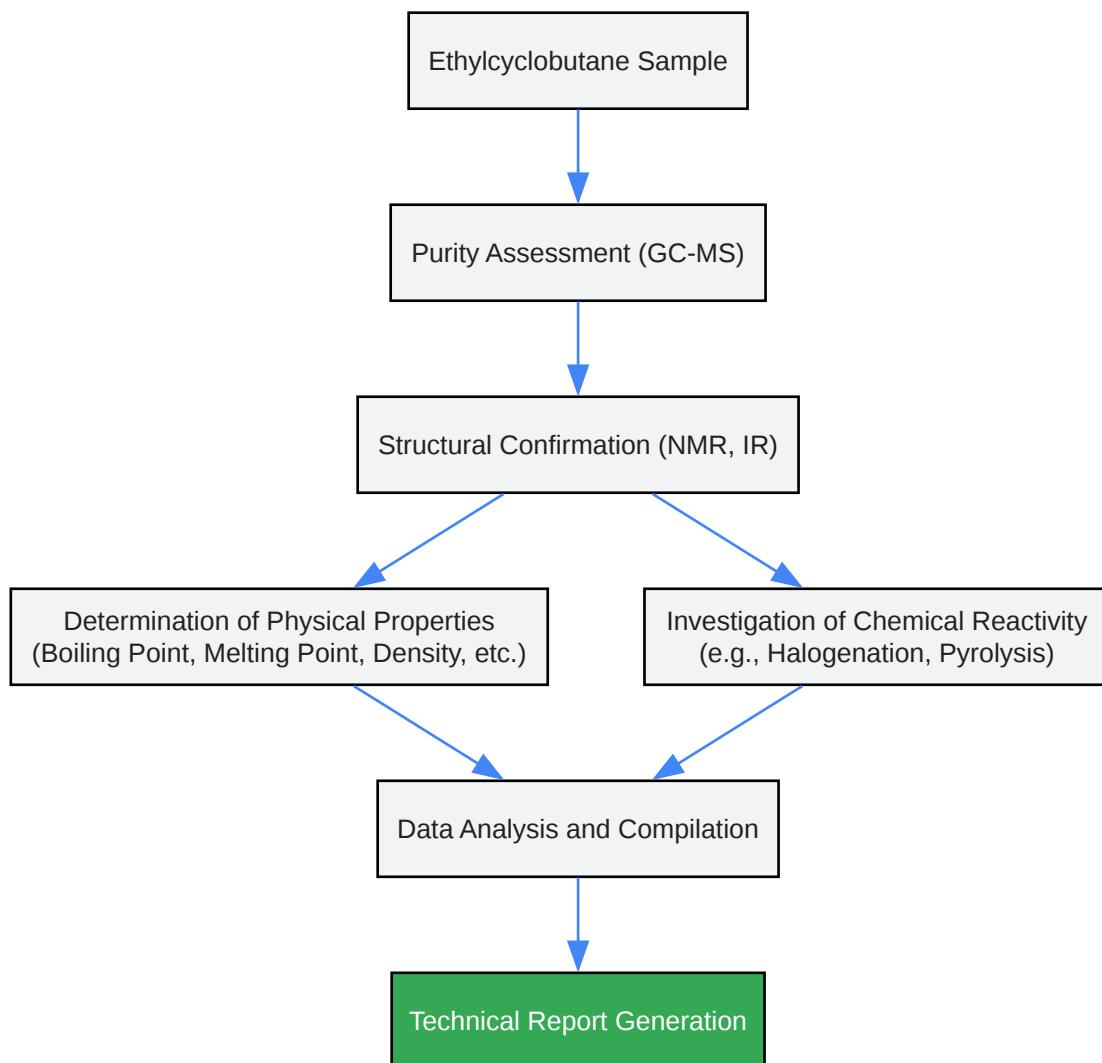


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Caption: Thermal decomposition pathway of **ethylcyclobutane**.

## General Experimental Workflow for Property Determination

The logical flow for characterizing a chemical substance like **ethylcyclobutane** is outlined below.



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Caption: General experimental workflow for chemical characterization.

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## References

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